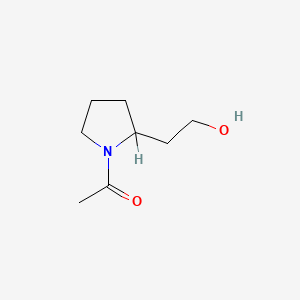

1-Acetylpyrrolidine-2-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetylpyrrolidine-2-ethanol is a chemical compound with the molecular formula C8H15NO2 and a molar mass of 157.21 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with an acetyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-ethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of ethylene oxide . The reaction conditions typically include:

Temperature: 60-80°C

Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-2-ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the ethanol moiety into a more reactive intermediate.

Major Products Formed:

Oxidation: Formation of 1-acetylpyrrolidine-2-carboxylic acid.

Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidine.

Substitution: Formation of 1-acetylpyrrolidine-2-chloroethane.

Scientific Research Applications

Medicinal Chemistry Applications

1-Acetylpyrrolidine-2-ethanol has been investigated for its potential pharmacological properties. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activities, including:

- Anticonvulsant Activity : Some studies have highlighted the anticonvulsant effects of pyrrolidine derivatives, suggesting that this compound could be a candidate for further development in treating epilepsy or seizure disorders .

- Anticancer Properties : Compounds similar to this compound have shown promise in anticancer research. Their structural features may contribute to the inhibition of cancer cell proliferation, making them valuable in developing new cancer therapies .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrrolidine derivatives has also been documented, indicating that this compound might play a role in managing inflammation-related conditions .

Food Science Applications

In the realm of food science, this compound is recognized for its flavoring properties:

- Flavoring Agent : This compound is known to impart a unique aroma and flavor to various food products. Its use as a flavoring agent can enhance the sensory profile of foods, particularly in baked goods and beverages .

- Cereal Products : It has been identified as a key component contributing to the characteristic aroma of rice varieties like Basmati and Jasmine. The compound's presence is linked to the appealing "popcorn" aroma found in many cereal-based foods, which can significantly influence consumer preferences .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry:

- Quantification Techniques : The compound can be employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for quantifying volatile compounds in food matrices. Its stability and volatility make it suitable for accurate measurements in complex mixtures .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Table 2: Flavoring Applications of this compound

Mechanism of Action

The mechanism of action of 1-acetylpyrrolidine-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-Acetylpyrrolidine: Lacks the ethanol moiety, making it less versatile in certain reactions.

2-Pyrrolidineethanol: Lacks the acetyl group, affecting its reactivity and applications.

1-Acetyl-2-pyrrolidineethanol: A closely related compound with similar properties but different reactivity due to structural variations.

Biological Activity

1-Acetylpyrrolidine-2-ethanol is a compound of interest in various fields, including medicinal chemistry and food science. Its biological activity encompasses a range of effects, particularly in the context of fermentation processes and potential therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing data from diverse sources, including case studies and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H11NO2

- Molecular Weight : 129.16 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits significant biological activities, primarily related to its role in metabolic pathways and potential antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been studied for its effects on various bacterial strains, showing potential as an antibacterial agent. The mechanism of action typically involves interference with bacterial cell wall synthesis and metabolic processes.

Role in Fermentation

This compound is noted for its involvement in fermentation processes, particularly in the production of flavor compounds in foods such as rice. Studies have shown that it can be oxidized to form 2-acetyl-1-pyrroline, a compound known for its contribution to the aroma of cooked rice.

Study 1: Antimicrobial Efficacy

A study conducted by Costello and Henschke (2002) evaluated the effects of various compounds on the production of 2-acetyl-1-pyrroline from L-ornithine and D-fructose in Lactobacillus hilgardii cultures. The results indicated that L-ornithine significantly stimulated the formation of 2-acetyl-1-pyrroline when combined with this compound, suggesting a pathway for enhancing flavor profiles through microbial fermentation.

Study 2: Flavor Compound Formation

Schieberle (1989) demonstrated that 1-acetylpyrrolidine could be oxidized to produce 2-acetyl-1-pyrroline under specific conditions. The study highlighted how varying pH levels and heating times influenced the yield of flavor compounds, with optimal conditions leading to increased production of desirable aromas in food products.

Data Table: Biological Activities

| Activity | Effect | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Interference with cell wall synthesis | Costello & Henschke (2002) |

| Flavor compound formation | Enhances aroma in foods | Oxidation to form 2-acetyl-1-pyrroline | Schieberle (1989) |

| Metabolic pathway | Involved in amino acid metabolism | Reacts with sugars and amino acids during fermentation | Various studies |

Properties

CAS No. |

94157-94-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-5-2-3-8(9)4-6-10/h8,10H,2-6H2,1H3 |

InChI Key |

YFIUCVYOKJUGSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.